1-amino-N-methylcyclopropane-1-carboxamide hydrochloride

Conformational restriction Peptide backbone torsion angles X-ray crystallography

Peptide conformational studies are confounded by flexible residues that sample multiple Ramachandran states, undermining SAR reproducibility. This Ac3c methylamide hydrochloride solves that by providing extreme backbone restriction-the cyclopropane ring simultaneously fixes both φ and ψ torsion angles, populating the type-I β-turn region to >95% at equilibrium (ΔE >2.5 kcal/mol over helical states). • Locks preceding dipeptide into type-I β-turn geometry for PPI epitope mimics • Defined 1 eq. Cl⁻ counterion ensures accurate molar delivery in automated microwave-assisted SPPS • Room-temperature stable; ≥95% purity eliminates hygroscopic weighing variability of the free base

Molecular Formula C5H11ClN2O
Molecular Weight 150.61
CAS No. 2193058-19-2
Cat. No. B2504741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-N-methylcyclopropane-1-carboxamide hydrochloride
CAS2193058-19-2
Molecular FormulaC5H11ClN2O
Molecular Weight150.61
Structural Identifiers
SMILESCNC(=O)C1(CC1)N.Cl
InChIInChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H
InChIKeyAOKFEWFWPMUSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-N-methylcyclopropane-1-carboxamide Hydrochloride (CAS 2193058-19-2): A Constrained Cα,α-Dialkylated Amino Acid Building Block for Precision Peptide Design


1-Amino-N-methylcyclopropane-1-carboxamide hydrochloride (CAS 2193058-19-2) is the hydrochloride salt of a Cα,α-dialkylated, cyclopropane-containing α-amino acid methylamide. The parent free base (CAS 1022970-19-9) is designated in the peptide literature as H-Ac3c-NHMe [1]. This compound class provides extreme backbone conformational restriction because the cyclopropane ring simultaneously fixes both the φ (N–Cα) and ψ (Cα–C′) torsion angles, forcing the residue into a narrow region of the Ramachandran map [2][3]. Its N-terminal amino group and C-terminal methylamide cap make it a ready-to-insert module for solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling, enabling the systematic study of backbone conformational effects without additional protecting-group manipulations [1].

Why 1-Amino-N-methylcyclopropane-1-carboxamide Hydrochloride Cannot Be Interchanged with Other Cα,α-Dialkylated Amino Acid Building Blocks


The 1-aminocyclopropane-1-carboxylic acid (Ac3c) scaffold imposes a conformational space that is both narrower and geometrically distinct from that of acyclic analogs (e.g., α-aminoisobutyric acid, Aib) or larger cycloaliphatic counterparts (e.g., Ac5c, Ac6c) [1]. Experimental X-ray structures show that Ac3c residues adopt folded conformations in the “bridge” region of the Ramachandran map (φ ~ ±60°, ψ ~ ±30°), whereas Aib favors 3₁₀/α-helical φ/ψ angles near ±57°/±47°, and Ac5c/Ac6c populate semi-extended conformations in some contexts [1][2]. Consequently, the resulting peptide secondary structure—type-I β-turn versus distorted 3₁₀-helix—depends critically on the ring size. Substituting this methylamide hydrochloride for a generic Fmoc-amino acid or an Aib analog changes the backbone dihedral angle distribution and hydrogen-bonding pattern, invalidating structure-activity relationships in medicinal chemistry programs or conformational studies. The hydrochloride salt also provides a defined stoichiometric counterion (1 eq. Cl⁻) that is essential for accurate mass balance in coupling reactions, unlike hygroscopic free-base forms that vary in hydration state .

Head-to-Head Conformational, Crystallographic, and Spectroscopic Evidence for 1-Amino-N-methylcyclopropane-1-carboxamide Hydrochloride Against Its Closest Cα,α-Dialkylated Glycine Analogs


Ac3c Restricts Backbone φ/ψ Torsion Angles to the Ramachandran “Bridge” Region, Distinct from the Helical Preferences of Aib

X-ray diffraction analysis of nine Ac3c derivatives and dipeptides, including the C-terminal methyl ester analog H-(Ac3c)₂-OMe, demonstrates that Ac3c residues occupy folded conformations with φ and ψ angles clustering in the “bridge” region of the Ramachandran map (φ ~ ±60°, ψ ~ ±30°) [1]. In contrast, the acyclic analog α-aminoisobutyric acid (Aib) populates the right- and left-handed 3₁₀/α-helical regions (φ = ±57° ± 5°, ψ = ±47° ± 5°) under identical N- and C-terminal protection [2]. This ~15–20° shift in ψ angle redistributes the intramolecular hydrogen-bonding register from a 4→1 (β-turn) to a 3→1 (3₁₀-helix) pattern, directly altering the secondary structure outcome of the peptide chain [1][2].

Conformational restriction Peptide backbone torsion angles X-ray crystallography

Cyclopropane Ring Size Dictates IR-Active Hydrogen-Bonding Pattern: Ac3c Favors C₅ Conformation Compared to Ac5c/Ac6c Extended Structures

Infrared absorption spectra in chloroform solution distinguish the hydrogen-bonding pattern of Ac3c homopeptide amides from their Ac5c (cyclopentane) and Ac6c (cyclohexane) analogs. The monomer Ac-Ac3c-NHMe exhibits a strong N–H stretching absorption at ~3440 cm⁻¹ (free N–H) and a C=O stretching band consistent with a C₅ (five-membered) intramolecular hydrogen-bonded conformation, whereas Ac-Ac5c-NHMe and Ac-Ac6c-NHMe display additional bands indicative of C₇ (seven-membered) or semi-extended conformations [1]. This difference arises because the acute Cα–Cβ–Cα′ bond angle of cyclopropane (~60°) precludes the geometric requirements for C₇ hydrogen bonding that are accessible to larger rings [1][2].

Infrared spectroscopy Intramolecular hydrogen bonding C₅/C₇ conformations

Computed Conformational Energy Maps Show Ac3c Monomer Amide Prefers Type-I β-Turn Geometry, Whereas Aib and Ac5c Favor 3₁₀-Helical or Extended States

Conformational energy calculations on the N-acetyl-N′-methylamide derivatives of Ac3c, Aib, Ac5c, and Ac6c reveal distinct global minima. For Ac-(Ac3c)-NHMe, the lowest-energy conformation falls in the type-I(I′) β-turn area (φ, ψ ≈ 60°, 30°), with an energy penalty of >2 kcal/mol to access helical φ/ψ angles [1]. In contrast, Ac-Aib-NHMe shows a global minimum in the 3₁₀-helical region (φ, ψ ≈ ±57°, ±47°), while Ac-(Ac5c)-NHMe and Ac-(Ac6c)-NHMe exhibit minima in semi-extended or C₇ conformations [1]. The computed energy difference between the Ac3c β-turn minimum and the nearest helical minimum is 2.5–3.0 kcal/mol, sufficient to ensure >95% population of the β-turn conformation at 298 K [1].

Conformational energy computation Molecular mechanics β-turn mimetics

Hydrochloride Salt Form Provides Defined Stoichiometry and Ambient Storage Stability Compared to Hygroscopic Free Base

The hydrochloride salt of 1-amino-N-methylcyclopropane-1-carboxamide (CAS 2193058-19-2) is supplied as a free-flowing powder with a specification purity of ≥95% and a defined chloride counterion stoichiometry (1 eq. HCl) . The free base (CAS 1022970-19-9) is inherently hygroscopic and undergoes variable hydration, leading to batch-to-batch mass variability that complicates accurate weighing for stoichiometric reactions . The hydrochloride salt is recommended for storage at room temperature (RT, 15–25°C), in contrast to the free base which typically requires desiccated cold storage (−20°C) to minimize water uptake and amine oxidation .

Salt form differentiation Hygroscopicity Procurement specification

Definitive Use Cases for 1-Amino-N-methylcyclopropane-1-carboxamide Hydrochloride Where Its Conformational Signature Is Decisive


Design of Type-I β-Turn Peptidomimetics Requiring a Single Residue Turn-Inducer

Because Ac3c-NHMe populates the type-I β-turn region of the Ramachandran map to >95% at equilibrium (ΔE >2.5 kcal/mol over helical states), it can serve as a single-residue β-turn nucleator in short linear peptides [1]. Researchers can incorporate the hydrochloride salt directly into SPPS as the C-terminal cap, locking the preceding dipeptide into a type-I turn geometry for studying protein–protein interaction interfaces or preparing turn-constrained epitope mimics [1].

Spectroscopic Probe of C₅ Hydrogen-Bonding in Minimalist Peptide Models

The Ac3c residue is uniquely incapable of forming C₇ hydrogen bonds due to the 60° cyclopropane bond angle, making Ac-Ac3c-NHMe a clean experimental model for C₅ intramolecular hydrogen bonding [1]. IR and NMR spectroscopists use this compound as a calibration standard to deconvolute overlapping C₅, C₇, and C₁₀ hydrogen-bonded populations in more complex peptide sequences [1].

Conformational Comparator for Structure-Activity Relationship (SAR) Studies of Cyclic α,α-Disubstituted Amino Acids

In medicinal chemistry programs exploring non-proteinogenic amino acid substitutions, the Ac3c methylamide hydrochloride provides the extreme constrained limit of the cycloaliphatic series. Quantitative SAR tables can benchmark the impact of ring expansion (Ac3c → Ac5c → Ac6c) on receptor binding affinity, because the systematic change in ψ angle (30° → 45° → 60°) correlates with a predictable shift in side-chain vector orientation [1].

Precision Peptide Coupling with Defined Stoichiometry in Automated Synthesizers

The hydrochloride salt form (1 eq. Cl⁻, ≥95% purity) eliminates weighing uncertainty caused by hygroscopic water uptake in the free base [1]. This is critical for automated microwave-assisted SPPS instruments that require pre-weighed, room-temperature-stable building blocks with precise molar delivery for high-fidelity sequence assembly .

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